molecular formula C7H9NO2 B1355008 1-(Morpholin-4-yl)prop-2-yn-1-one CAS No. 72431-18-6

1-(Morpholin-4-yl)prop-2-yn-1-one

Cat. No. B1355008
CAS RN: 72431-18-6
M. Wt: 139.15 g/mol
InChI Key: MWLRHVKMEDRDMI-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)prop-2-yn-1-one is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is also known by its CAS number, 72431-18-6 .


Molecular Structure Analysis

The molecular structure of 1-(Morpholin-4-yl)prop-2-yn-1-one consists of a morpholine ring attached to a prop-2-yn-1-one group . The morpholine ring provides the compound with unique chemical properties, making it a valuable moiety in medicinal chemistry and drug design.


Physical And Chemical Properties Analysis

1-(Morpholin-4-yl)prop-2-yn-1-one has a predicted boiling point of 227.2±50.0 °C and a predicted density of 1.158±0.06 g/cm3 . Its pKa is predicted to be -1.62±0.20 .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

1-(Morpholin-4-yl)prop-2-yn-1-one: is utilized in HPLC methods for its separation capabilities. The compound can be analyzed using a reverse phase HPLC method with a mobile phase containing acetonitrile, water, and an acid component. This is particularly useful for Mass-Spec (MS) compatible applications where phosphoric acid is replaced with formic acid .

Optical Communication

In the field of optical communication, the nonlinear optical (NLO) properties of molecules like 1-(Morpholin-4-yl)prop-2-yn-1-one are of significant interest. These properties are crucial for applications such as data storage, sensing, and computing, where the manipulation of light is fundamental .

Sensing and Data Storage

The compound’s potential in sensing and data storage is linked to its NLO properties. These properties are essential for the development of materials and devices that can handle the storage and retrieval of data with high speed and capacity .

Medicine

While specific applications in medicine for 1-(Morpholin-4-yl)prop-2-yn-1-one are not extensively documented, related compounds with morpholine structures have been explored for their biological activities, including anti-inflammatory and analgesic properties .

Chemical Synthesis

1-(Morpholin-4-yl)prop-2-yn-1-one: serves as a precursor in various chemical syntheses. For example, it is involved in palladium-catalyzed [4+1] cyclization reactions with isocyanides to produce 2-amino-4-cyanofurans, which are valuable in synthesizing pharmaceuticals and agrochemicals .

Materials Science

In materials science, the compound is used in the synthesis of new materials through reactions like Sonogashira cross-coupling. These materials have applications in creating advanced polymers, coatings, and electronic devices .

Environmental Science

Although direct applications in environmental science are not explicitly mentioned, the synthesis pathways involving 1-(Morpholin-4-yl)prop-2-yn-1-one could lead to the development of environmentally friendly processes and materials. The compound’s role in creating intermediates for further reactions is crucial in designing sustainable chemical processes .

properties

IUPAC Name

1-morpholin-4-ylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-7(9)8-3-5-10-6-4-8/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLRHVKMEDRDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511194
Record name 1-(Morpholin-4-yl)prop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Morpholin-4-yl)prop-2-yn-1-one

CAS RN

72431-18-6
Record name 1-(Morpholin-4-yl)prop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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